Fmoc-D-Lys(Nic)-OH
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Overview
Description
Fmoc-D-Lys(Nic)-OH is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The compound is often used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
Fmoc-D-Lys(Nic)-OH is a derivative of the amino acid lysine, which is used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
The compound this compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group (Fluorenylmethyloxycarbonyl) acts as a temporary protecting group for the amino group of the amino acid. This allows for the selective addition of amino acids in the peptide chain . The Nic group (Nicotinyl) is a side chain protecting group that can be removed under specific conditions to reveal the functional group for further reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a role in the formation of peptide bonds, which are crucial for the structure and function of proteins . The downstream effects include the formation of complex peptide structures, which can have various biological activities.
Result of Action
The result of the action of this compound is the formation of peptide bonds, leading to the synthesis of peptides or proteins . These peptides can have various biological activities, depending on their structure and the nature of the amino acids they contain.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other chemicals in the reaction mixture can also influence the stability and efficacy of the compound .
Preparation Methods
The synthesis of Fmoc-D-Lys(Nic)-OH typically involves the protection of the amino group of lysine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA). The nicotinyl (Nic) group is then introduced to the side chain of lysine through a coupling reaction with nicotinic acid or its derivatives .
Industrial production methods for this compound involve large-scale SPPS techniques. These methods utilize automated synthesizers to attach the Fmoc-protected amino acids to a solid resin, followed by sequential deprotection and coupling steps to build the desired peptide chain .
Chemical Reactions Analysis
Fmoc-D-Lys(Nic)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common reagents used in these reactions include Fmoc-Cl, DIPEA, piperidine, and activated carboxylic acids. The major products formed from these reactions are peptides with specific sequences and functionalities .
Scientific Research Applications
Fmoc-D-Lys(Nic)-OH has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar compounds to Fmoc-D-Lys(Nic)-OH include other Fmoc-protected amino acids such as Fmoc-Lys(ivDde)-OH and Fmoc-Lys(Boc)-OH. These compounds also serve as building blocks in peptide synthesis but differ in their side chain protecting groups. The nicotinyl group in this compound provides unique chemical properties, such as enhanced reactivity and the ability to introduce additional functional groups .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQIRUSEYKWPF-XMMPIXPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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